
N-Cyano-N''-decylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’'-decylguanidine is a compound belonging to the class of cyanoguanidines. Cyanoguanidines are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the cyano group (–CN) and the guanidine moiety (–C(=NH)NH2) in its structure makes it a versatile compound with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-decylguanidine typically involves the reaction of decylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoguanidine structure. The reaction can be represented as follows:
[ \text{Decylamine} + \text{Cyanamide} \rightarrow \text{N-Cyano-N’'-decylguanidine} ]
Industrial Production Methods
Industrial production of N-Cyano-N’'-decylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.
化学反応の分析
Types of Reactions
N-Cyano-N’'-decylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of N-Cyano-N’'-decylguanidine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted cyanoguanidines depending on the substituent introduced.
科学的研究の応用
N-Cyano-N’'-decylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Cyano-N’'-decylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Cyano-N’'-phenylguanidine
- N-Cyano-N’'-methylguanidine
- N-Cyano-N’'-ethylguanidine
Uniqueness
N-Cyano-N’'-decylguanidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other cyanoguanidines. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
60852-92-8 |
|---|---|
分子式 |
C12H24N4 |
分子量 |
224.35 g/mol |
IUPAC名 |
1-cyano-2-decylguanidine |
InChI |
InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-10H2,1H3,(H3,14,15,16) |
InChIキー |
RHGYQBILTQXYKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN=C(N)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
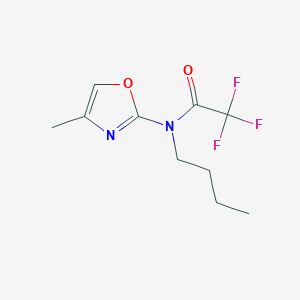
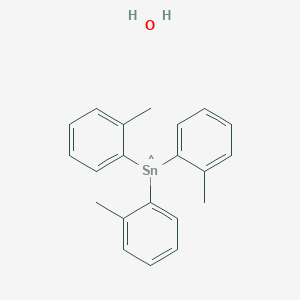
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
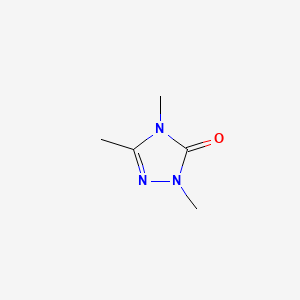

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
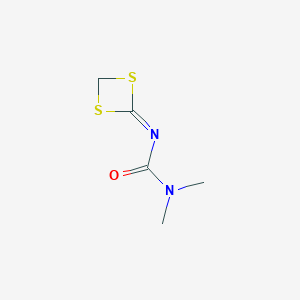
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
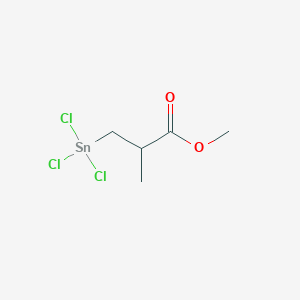
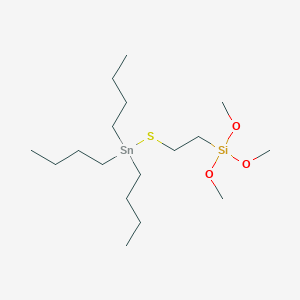
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
